6-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a pyrimidine ring (a six-membered heterocycle containing nitrogen atoms).
- Attached to the pyrimidine ring, we have a phenylpiperazine moiety (a fused benzene and piperazine ring system).
- Further, there’s a 5-amino-1,3,4-thiadiazole group linked to the pyrimidine ring via a sulfur atom.
- Finally, a hydroxyl group is present at position 4 of the pyrimidine ring.
- This compound’s full name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
Preparation Methods
- Compound X can be synthesized through several steps:
Step 1: Start with the synthesis of the 5-amino-1,3,4-thiadiazole moiety. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide.
Step 2: Next, react the resulting thiadiazole compound with 2-chloroacetyl chloride to introduce the thioacetamide group.
Step 3: Finally, couple the thioacetamide derivative with the phenylpiperazine-containing pyrimidine ring.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- Compound X can undergo various reactions:
Oxidation: Oxidation of the thioacetamide group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) or the carbonyl group.
Substitution: Substitution reactions at the phenylpiperazine ring or the thiadiazole nitrogen.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: Compound X may serve as a building block for designing novel molecules due to its diverse functional groups.
Biology: Investigate its interactions with enzymes, receptors, or cellular pathways.
Medicine: Explore its potential as an anticancer agent or other therapeutic applications.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- Compound X’s mechanism likely involves interactions with specific molecular targets. For instance:
- Inhibition of enzymes (e.g., urease) due to its thioacetamide and thiadiazole moieties.
- Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H19N7OS2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N7OS2/c18-15-21-22-17(27-15)26-11-12-10-14(25)20-16(19-12)24-8-6-23(7-9-24)13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H2,18,21)(H,19,20,25) |
InChI Key |
DMCHTMOGQFLRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=NN=C(S4)N |
Origin of Product |
United States |
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